11-(2-furyl)-3-{3-nitrophenyl}-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(2-furyl)-3-{3-nitrophenyl}-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a trifluoroacetyl group. Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly as central nervous system depressants.
Preparation Methods
The synthesis of 11-(2-furyl)-3-{3-nitrophenyl}-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps. The synthetic route typically starts with the preparation of the core benzodiazepine structure, followed by the introduction of the furan, nitrophenyl, and trifluoroacetyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The nitrophenyl group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
11-(2-furyl)-3-{3-nitrophenyl}-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study the interactions of benzodiazepines with biological targets.
Medicine: It has potential therapeutic applications due to its benzodiazepine core, which is known for its sedative and anxiolytic properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The pathways involved include the modulation of neurotransmitter release and the regulation of neuronal excitability.
Comparison with Similar Compounds
Compared to other benzodiazepines, 11-(2-furyl)-3-{3-nitrophenyl}-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include:
Diazepam: A widely used benzodiazepine with sedative and anxiolytic effects.
Lorazepam: Known for its use in treating anxiety disorders.
Clonazepam: Used for its anticonvulsant properties.
These compounds share the benzodiazepine core but differ in their substituents, leading to variations in their pharmacological profiles and applications.
Properties
CAS No. |
354538-84-4 |
---|---|
Molecular Formula |
C25H18F3N3O5 |
Molecular Weight |
497.4g/mol |
IUPAC Name |
6-(furan-2-yl)-9-(3-nitrophenyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C25H18F3N3O5/c26-25(27,28)24(33)30-19-8-2-1-7-17(19)29-18-12-15(14-5-3-6-16(11-14)31(34)35)13-20(32)22(18)23(30)21-9-4-10-36-21/h1-11,15,23,29H,12-13H2 |
InChI Key |
WEYSXVKKUBNLON-UHFFFAOYSA-N |
SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=CO4)C(=O)C(F)(F)F)C5=CC(=CC=C5)[N+](=O)[O-] |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=CO4)C(=O)C(F)(F)F)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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